molecular formula C19H15Cl2NO4 B11646009 methyl (4Z)-4-(3,4-dichlorobenzylidene)-1-(furan-2-ylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl (4Z)-4-(3,4-dichlorobenzylidene)-1-(furan-2-ylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11646009
M. Wt: 392.2 g/mol
InChI Key: UZFMHXVYENOKQO-ZSOIEALJSA-N
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Description

METHYL (4Z)-4-[(3,4-DICHLOROPHENYL)METHYLIDENE]-1-[(FURAN-2-YL)METHYL]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a furan ring, and a pyrrole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (4Z)-4-[(3,4-DICHLOROPHENYL)METHYLIDENE]-1-[(FURAN-2-YL)METHYL]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrole Core: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Dichlorophenyl Group: This step might involve a Friedel-Crafts acylation reaction using a dichlorobenzene derivative.

    Attachment of the Furan Ring: This can be done through a cross-coupling reaction such as the Suzuki or Heck reaction.

    Final Methylation: The final step could involve methylation using a methylating agent like methyl iodide.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL (4Z)-4-[(3,4-DICHLOROPHENYL)METHYLIDENE]-1-[(FURAN-2-YL)METHYL]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation Products: Furanones, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

METHYL (4Z)-4-[(3,4-DICHLOROPHENYL)METHYLIDENE]-1-[(FURAN-2-YL)METHYL]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved could include:

    Enzyme Inhibition: Binding to the active site of an enzyme and inhibiting its activity.

    Receptor Modulation: Interacting with cell surface receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • METHYL (4Z)-4-[(3,4-DICHLOROPHENYL)METHYLIDENE]-1-[(THIOPHEN-2-YL)METHYL]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
  • METHYL (4Z)-4-[(3,4-DICHLOROPHENYL)METHYLIDENE]-1-[(PYRIDIN-2-YL)METHYL]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

Uniqueness

The uniqueness of METHYL (4Z)-4-[(3,4-DICHLOROPHENYL)METHYLIDENE]-1-[(FURAN-2-YL)METHYL]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE lies in its combination of functional groups, which can impart specific chemical reactivity and biological activity. The presence of both a furan ring and a dichlorophenyl group can influence its electronic properties and interactions with biological targets.

Properties

Molecular Formula

C19H15Cl2NO4

Molecular Weight

392.2 g/mol

IUPAC Name

methyl (4Z)-4-[(3,4-dichlorophenyl)methylidene]-1-(furan-2-ylmethyl)-2-methyl-5-oxopyrrole-3-carboxylate

InChI

InChI=1S/C19H15Cl2NO4/c1-11-17(19(24)25-2)14(8-12-5-6-15(20)16(21)9-12)18(23)22(11)10-13-4-3-7-26-13/h3-9H,10H2,1-2H3/b14-8-

InChI Key

UZFMHXVYENOKQO-ZSOIEALJSA-N

Isomeric SMILES

CC1=C(/C(=C/C2=CC(=C(C=C2)Cl)Cl)/C(=O)N1CC3=CC=CO3)C(=O)OC

Canonical SMILES

CC1=C(C(=CC2=CC(=C(C=C2)Cl)Cl)C(=O)N1CC3=CC=CO3)C(=O)OC

Origin of Product

United States

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